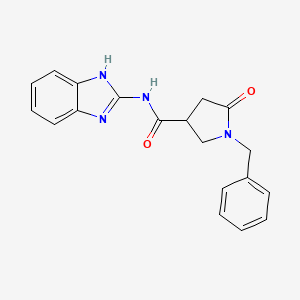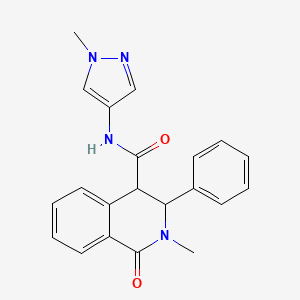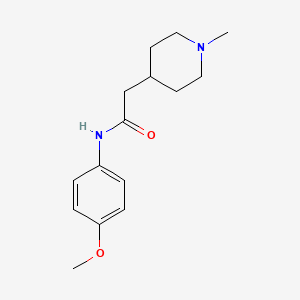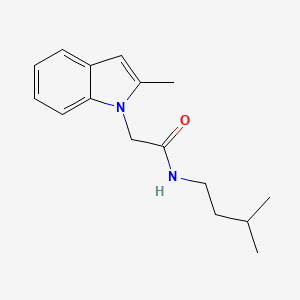
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-1-benzyl-5-oxo-3-pyrrolidinecarboxamide is 334.14297583 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PARP Inhibitors
Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamides, including derivatives similar to "N-1H-benzimidazol-2-yl-1-benzyl-5-oxo-3-pyrrolidinecarboxamide," have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit excellent enzyme potency and cellular potency in the nanomolar range, showing promise in cancer therapy. For instance, compound A-966492 demonstrated significant in vivo efficacy in melanoma and breast cancer models, highlighting its potential as a therapeutic agent (Penning et al., 2010).
Antimicrobial Activity
Derivatives of benzimidazole, including those with structural similarities to "N-1H-benzimidazol-2-yl-1-benzyl-5-oxo-3-pyrrolidinecarboxamide," have been synthesized and evaluated for their antimicrobial properties. For example, a series of benzimidazole derivatives was synthesized and assessed against various bacteria and fungi, showing moderate to good antimicrobial activity, which could be beneficial in developing new antimicrobial agents (Mehta et al., 2014).
HDAC Inhibitors
Compounds structurally related to "N-1H-benzimidazol-2-yl-1-benzyl-5-oxo-3-pyrrolidinecarboxamide" have been explored as histone deacetylase (HDAC) inhibitors. These inhibitors, such as MGCD0103, have demonstrated selective inhibition of specific HDAC isoforms, showing potential in cancer treatment due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Chemical Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of benzimidazole derivatives, exploring their potential in forming novel compounds with varied biological activities. Studies have looked into the condensation reactions of benzimidazole derivatives with other compounds, leading to the synthesis of new chemical entities with potential applications in drug development and other areas of chemistry (Ibrahim, 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism, transforming glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .
Mode of Action
The compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of an enzyme by binding an effector molecule at a site other than the enzyme’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to an increase in the catalytic action of glucokinase . This results in enhanced glucose metabolism.
Biochemical Pathways
The activation of glucokinase affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, the compound enhances the utilization of glucose, thereby reducing blood glucose levels. This mechanism is particularly beneficial in the management of type-2 diabetes .
Pharmacokinetics
Factors such as absorption rate, distribution within the body, metabolic stability, and rate of excretion can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The activation of glucokinase and the subsequent enhancement of glucose metabolism can lead to significant hypoglycemic effects . This makes the compound potentially useful in the therapy of type-2 diabetes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with glucokinase, an enzyme involved in glucose metabolism, by acting as an allosteric activator . The interaction with glucokinase enhances its catalytic activity, thereby influencing glucose homeostasis. Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . It also affects normal cells by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been shown to induce apoptosis through p53-dependent and p53-independent pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the allosteric site of glucokinase, enhancing its activity and promoting glucose metabolism . Additionally, this compound interacts with microtubules, inhibiting their polymerization and leading to cell cycle arrest in cancer cells . The molecular docking studies have revealed that this compound forms hydrogen bonds with key residues in the active sites of target proteins, stabilizing the protein-ligand complex .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits therapeutic effects, such as reducing tumor growth and enhancing glucose metabolism . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in glucose metabolism is particularly noteworthy, as it enhances the conversion of glucose to glucose-6-phosphate, promoting glycolysis and glycogen synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of this compound direct it to specific compartments, enhancing its efficacy. The subcellular distribution of this compound is essential for its role in modulating cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-10-14(12-23(17)11-13-6-2-1-3-7-13)18(25)22-19-20-15-8-4-5-9-16(15)21-19/h1-9,14H,10-12H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLJFLGJOZPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4503966.png)
![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4503968.png)
![N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503975.png)
![3'-allyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4503979.png)
![N-(3-acetylphenyl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B4503985.png)


![6-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4503998.png)

![2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone](/img/structure/B4504006.png)
![5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4504007.png)
![5-(4-ETHOXYPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4504010.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4504011.png)
![3-(2,5-dichlorophenyl)-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4504036.png)
